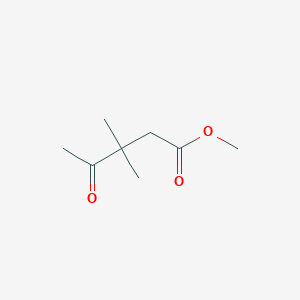

Methyl 3,3-dimethyl-4-oxopentanoate

Description

Structure

3D Structure

Properties

CAS No. |

40484-80-8 |

|---|---|

Molecular Formula |

C8H14O3 |

Molecular Weight |

158.19 g/mol |

IUPAC Name |

methyl 3,3-dimethyl-4-oxopentanoate |

InChI |

InChI=1S/C8H14O3/c1-6(9)8(2,3)5-7(10)11-4/h5H2,1-4H3 |

InChI Key |

KEKAHVIIKMDUGV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C)(C)CC(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3,3 Dimethyl 4 Oxopentanoate and Analogous Beta Keto Esters

Classical Ester Synthesis Routes

Traditional methods for synthesizing β-keto esters have long been established, relying on fundamental reactions of carboxylic acids and their derivatives. These routes are valued for their reliability and use of readily available starting materials.

One of the most direct conceptual routes to Methyl 3,3-dimethyl-4-oxopentanoate is the Fischer esterification of its corresponding carboxylic acid, 3,3-dimethyl-4-oxopentanoic acid. This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol. A strong acid catalyst, such as sulfuric acid or phosphoric acid, is typically employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction is reversible, and to drive it towards the formation of the methyl ester, it is common to either use a large excess of methanol or remove the water formed during the reaction.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 3,3-Dimethyl-4-oxopentanoic acid | Methanol | H₂SO₄ (catalytic) | This compound |

The Claisen condensation is a powerful carbon-carbon bond-forming reaction that produces β-keto esters from two ester molecules in the presence of a strong base. wikipedia.orglibretexts.org The reaction requires at least one of the esters to have α-hydrogens to be enolizable. wikipedia.org For the synthesis of a structurally specific compound like this compound, a "crossed" or "mixed" Claisen condensation is necessary, where two different esters are used as reactants. libretexts.org

To achieve a high yield of the desired product and avoid a complex mixture of all four possible products, a crossed Claisen reaction is best performed when one ester partner lacks α-hydrogens and thus cannot self-condense. organic-chemistry.org In this case, methyl pivalate (B1233124) (methyl 2,2-dimethylpropanoate), which has no α-hydrogens, can serve as the electrophilic acceptor. The other component would be an enolizable ester, such as methyl acetate, which acts as the nucleophile after deprotonation by a strong base like sodium methoxide. The base abstracts an α-proton from methyl acetate to form a nucleophilic enolate, which then attacks the carbonyl carbon of methyl pivalate. Subsequent elimination of a methoxide ion yields the target β-keto ester. libretexts.org The use of a strong base in stoichiometric amounts is crucial, as the final deprotonation of the product β-keto ester drives the equilibrium forward. wikipedia.orglibretexts.org

| Ester 1 (No α-H) | Ester 2 (Enolizable) | Base | Product |

| Methyl pivalate | Methyl acetate | Sodium methoxide | This compound |

Advanced and Stereoselective Synthetic Pathways

Modern synthetic chemistry has introduced more sophisticated methods for the formation of β-keto esters, often employing transition metal catalysts to achieve higher selectivity and efficiency under milder conditions.

An advanced strategy for forming substituted keto esters involves the creation and subsequent fragmentation of donor-acceptor cyclopropanes. orgsyn.org This pathway begins with the formation of a silyl enol ether from a ketone precursor, in this case, pinacolone (3,3-dimethyl-2-butanone). The silyl enol ether then undergoes a cyclopropanation reaction with a diazoacetate, such as methyl diazoacetate, typically catalyzed by a rhodium or copper complex. orgsyn.org

The resulting cyclopropane contains an electron-donating silyloxy group and an electron-withdrawing ester group, which facilitates a regioselective ring-opening. This cleavage of the cyclopropane ring effectively inserts the carbene-derived carbon between the carbonyl carbon and the α-carbon of the original ketone, leading to the formation of the desired γ-keto ester framework. While this method is powerful for homologation (one-carbon insertion) of existing β-dicarbonyls to γ-dicarbonyls, variations in substrates can be tailored to produce β-keto esters as well. orgsyn.org

The success of the advanced methodologies described above hinges on the use of specific catalyst systems that can efficiently generate reactive intermediates like metal carbenoids.

Rhodium(II) Acetate: This catalyst is exceptionally effective for the decomposition of diazo compounds. epa.gov Rhodium(II) acetate reacts with methyl diazoacetate to form a rhodium carbenoid intermediate. This electrophilic species then reacts with the nucleophilic silyl enol ether to form the cyclopropane ring. orgsyn.org Chiral rhodium catalysts have also been developed to control the stereochemistry of these transformations, enabling highly enantioselective syntheses. nih.govnih.gov

Copper(II) Acetylacetonate: Copper-based catalysts also serve as effective alternatives for carbenoid-transfer reactions. Copper(II) acetylacetonate can catalyze the cyclopropanation of silyl enol ethers with diazoesters. orgsyn.org While rhodium catalysts are often more reactive, copper catalysts are less expensive and can be advantageous in certain applications. Copper(II) catalysis has also been utilized in the aerobic deacylation of substituted acetoacetate (B1235776) esters to furnish α-keto esters, demonstrating its versatility in the chemistry of keto esters. nih.govnih.gov

| Catalyst | Diazo Compound | Substrate | Key Intermediate |

| Rhodium(II) Acetate | Methyl diazoacetate | Silyl enol ether | Rhodium carbenoid |

| Copper(II) Acetylacetonate | Methyl diazoacetate | Silyl enol ether | Copper carbenoid |

The Michael reaction, or conjugate addition, is a fundamental C-C bond-forming process where a nucleophile adds to an α,β-unsaturated carbonyl compound. jove.comwikipedia.org While not typically used to construct the core β-keto ester functional group from scratch, it is a premier method for the alkylation of existing β-keto esters.

In this context, the β-keto ester serves as the Michael donor. libretexts.org A base is used to deprotonate the acidic α-carbon of the β-keto ester, generating a stabilized enolate. This enolate then acts as a soft nucleophile, attacking the β-carbon of a Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitroolefin. libretexts.orgnih.gov This reaction forms a new carbon-carbon bond and results in a 1,5-dicarbonyl compound or a similarly functionalized adduct. Asymmetric Michael additions, using chiral catalysts, are particularly powerful for creating complex molecules with high stereochemical control from simple β-keto ester precursors. nih.gov

Enolate Chemistry in Carbon-Carbon Bond Formation (e.g., using Lithium Hexamethyldisilazide)

A primary strategy for synthesizing β-keto esters involves the C-acylation of an ester enolate. The formation of the enolate is a critical step, requiring a strong, non-nucleophilic base to completely deprotonate the α-carbon of the starting ester without adding to the carbonyl group itself. libretexts.org Lithium hexamethyldisilazide (LiHMDS) is a particularly effective base for this purpose due to its strong basicity (pKa ≈ 36) and significant steric hindrance, which minimizes nucleophilic side reactions. libretexts.orgthieme-connect.de

The general process begins with the treatment of an ester, such as methyl isobutyrate, with LiHMDS in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) to generate the lithium enolate. This intermediate is then reacted with an acylating agent, like acetyl chloride, to form the carbon-carbon bond, yielding the target β-keto ester. The use of a strong base like LiHMDS ensures a high concentration of the enolate, driving the reaction toward the product. organic-chemistry.orgnih.gov

The choice of base and reaction conditions is crucial for controlling the reaction's outcome. While weaker bases can be used for carbonyl compounds with more acidic α-hydrogens (like those flanked by two carbonyls), esters require a potent base like LiHMDS for efficient enolate formation. libretexts.orgyoutube.com Studies have shown that the solvent system can also dramatically influence the speed and selectivity of enolization reactions mediated by LiHMDS. nih.govacs.org

Process Intensification and Scalable Synthesis Strategies

Moving from laboratory-scale synthesis to industrial production requires a focus on process intensification—strategies that lead to safer, cleaner, more efficient, and more economical chemical processes. For the synthesis of this compound and its analogs, this involves optimizing reaction conditions and exploring advanced reactor technologies.

Optimization of Reaction Conditions for Enhanced Yield and Efficiency

The efficiency of β-keto ester synthesis is highly dependent on the precise control of various reaction parameters. Optimization is key to maximizing yield and minimizing side products. core.ac.uk Key factors include the choice of base, solvent, temperature, and the nature of the starting materials. For instance, in syntheses involving the acylation of ketone enolates with reagents like ethyl chloroformate, the selection of the base is critical. nih.gov While traditional methods using strong bases like sodium hydride often require long reaction times and excess reagents, alternative conditions can lead to faster and more efficient reactions. nih.gov

Enzymatic methods offer a green chemistry alternative, employing lipases for transesterification under mild, solvent-free conditions, often achieving high yields (>90%). google.com The table below illustrates how different parameters can be varied to optimize the synthesis of β-keto esters.

| Parameter | Condition A | Condition B | Impact on Yield/Efficiency |

|---|---|---|---|

| Base | Sodium Hydride (NaH) | Lithium Hexamethyldisilazide (LiHMDS) | LiHMDS provides faster, more complete enolate formation for esters, often leading to higher yields and fewer side reactions. libretexts.orgorganic-chemistry.org |

| Solvent | Tetrahydrofuran (THF) | Toluene | Solvent choice affects base solubility and reactivity; THF is common for enolate formation. libretexts.orgnih.gov |

| Temperature | Room Temperature | -78 °C | Low temperatures are crucial for controlling reactivity, preventing side reactions, and ensuring kinetic control. bham.ac.uk |

| Catalyst | None (Stoichiometric Base) | Lipase (e.g., Novozym 435) | Enzymatic catalysis allows for mild, environmentally friendly conditions and can achieve high chemoselectivity and yields. google.com |

Implementation of Continuous Flow Reactor Technologies

Continuous flow chemistry represents a significant advancement in process intensification for synthesizing fine chemicals, including β-keto esters. nih.gov Flow reactors offer superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, consistency, and scalability. beilstein-journals.orgresearchgate.net

In a typical setup, streams of reactants, such as an ester and a strong base, are pumped and mixed in a T-junction before entering a temperature-controlled reactor coil or column. nih.govgoogle.com The short residence times, often less than five minutes, can suppress decomposition or self-condensation of sensitive intermediates like enolates. google.com This technology allows for the safe use of non-cryogenic conditions for reactions that would traditionally require very low temperatures. google.com The versatility of flow systems, such as the Uniqsis FlowSyn™, enables multi-step syntheses by incorporating packed beds of immobilized reagents or scavengers, which facilitates clean reactions and simplifies purification. nih.govbeilstein-journals.org This approach has been successfully used to generate α-ketoesters, demonstrating its potential for analogous β-keto ester production with high purity. nih.gov

Catalytic Synthesis Under Pressure

Catalytic methods, sometimes operated under pressure, provide alternative and often more atom-economical routes to β-keto esters. These methods can avoid the use of stoichiometric amounts of strong bases required in classical enolate chemistry. Palladium-catalyzed reactions, for example, can generate palladium enolates from precursors like allyl β-keto carboxylates under neutral conditions. nih.gov These intermediates can then undergo various transformations. While these specific reactions often involve decarboxylation, the principle of using transition metal catalysts to generate enolate equivalents is a powerful strategy.

Another approach involves the carboxylation of ketone enolates using sources of carbon monoxide or carbon dioxide with transition metal catalysts, which may be performed under pressure. nih.gov More recently, hybrid catalytic systems combining two different metal complexes, such as palladium and ruthenium, have been developed for the stereoselective synthesis of α-substituted β-keto esters from allylic alcohols. nih.gov This synergistic catalysis operates under nearly neutral conditions, preventing the racemization of the product. nih.gov The table below summarizes examples of catalytic systems used in the synthesis of keto esters.

| Catalyst System | Reactants | Key Feature | Conditions |

|---|---|---|---|

| Palladium(0) Complex | Allyl β-keto carboxylates | Generates palladium enolates via decarboxylation. nih.gov | Neutral, Room Temperature |

| Ruthenium/Palladium Hybrid System | β-keto ester + Allylic alcohol | Stereodivergent synthesis with high enantioselectivity. nih.gov | Nearly Neutral |

| Transition Metal Catalysts | Ketone enolates + CO or CO2 | Direct carboxylation to form the β-keto ester moiety. nih.gov | Often requires pressure |

| Lipase (e.g., Candida antarctica lipase B) | Alcohol + β-keto ester | Enzymatic transesterification. google.com | Mild, Solvent-free, Reduced Pressure |

Chemical Reactivity and Transformation Mechanisms of Methyl 3,3 Dimethyl 4 Oxopentanoate

Fundamental Transformations of the Beta-Keto Ester Moiety

The reactivity of Methyl 3,3-dimethyl-4-oxopentanoate is largely dictated by the interplay between its ketone and ester functional groups. This section details the principal transformations this versatile molecule can undergo.

Oxidation Pathways to Carboxylic Acid Derivatives

The oxidation of beta-keto esters like this compound can be a complex process. While ketones are generally resistant to oxidation, strong oxidizing agents can cleave the carbon-carbon bonds, leading to the formation of two carboxylic acid molecules. libretexts.org This destructive oxidation is, however, not commonly used in synthetic applications. libretexts.org

A more controlled oxidation can be achieved through the Baeyer-Villiger oxidation, which utilizes peroxycarboxylic acids to convert ketones into esters. libretexts.org In the context of a beta-keto ester, this would result in the insertion of an oxygen atom adjacent to the ketone carbonyl.

Furthermore, the methyl group on the acyl side of the ketone can be oxidized to a carboxylic acid group under specific conditions. For instance, potassium permanganate (B83412) (KMnO₄) can be used to oxidize methyl groups on aromatic rings to carboxylic acids. chemspider.comresearchgate.net While not directly applied to this compound in the provided search results, this principle of methyl group oxidation is a fundamental transformation in organic chemistry. harvard.eduorganic-chemistry.orglibretexts.org

Reductive Transformations to Alcohol Derivatives

The reduction of beta-keto esters can yield different products depending on the reagents and reaction conditions. The ketone functionality can be selectively reduced to a secondary alcohol, or both the ketone and ester can be reduced to form a diol.

Chemoselective reduction of the ester group in beta-keto esters to a beta-keto alcohol can be achieved by first converting the beta-keto ester to its potassium or lithium enolate, followed by treatment with aluminum hydride. jst.go.jp This method, however, is less effective for γ- and δ-keto esters. jst.go.jp

Sodium borohydride (B1222165) (NaBH₄) is a common reagent for the reduction of ketones and can be used to reduce the keto group of beta-keto esters to a hydroxyl group, forming a β-hydroxy ester. thieme-connect.com Interestingly, when the reduction of a beta-keto ester like ethyl acetoacetate (B1235776) is carried out with sodium borohydride in an alcohol solvent such as methanol, a transesterification reaction can occur after the reduction, yielding the methyl ester of the corresponding β-hydroxy acid. thieme-connect.com

Biocatalytic reductions using baker's yeast (Saccharomyces cerevisiae) offer a stereoselective route to chiral β-hydroxy esters. researchgate.netacs.org Baker's yeast contains numerous oxido-reductases that can reduce a wide range of ketones with high enantiomeric excess. researchgate.netnih.gov The stereochemical outcome of these reductions can be influenced by the specific enzymes present in the yeast and can even be engineered to favor the formation of a particular enantiomer. acs.org

| Reducing Agent | Functional Group Targeted | Product(s) | Key Features |

| Aluminum Hydride (after enolate formation) | Ester | β-Keto Alcohol | Chemoselective for β-keto esters. jst.go.jp |

| Sodium Borohydride (NaBH₄) | Ketone | β-Hydroxy Ester | Can be followed by transesterification in alcohol solvent. thieme-connect.com |

| Baker's Yeast (S. cerevisiae) | Ketone | Chiral β-Hydroxy Ester | Enantioselective reduction. researchgate.netacs.org |

Nucleophilic Substitution Reactions Involving the Ester Group

The ester group of this compound is susceptible to nucleophilic substitution, most notably transesterification. rsc.org This reaction involves the exchange of the alkoxy group of the ester with another alcohol, and it is a valuable transformation in organic synthesis. rsc.orgucc.ie

The transesterification of β-keto esters can be catalyzed by a variety of agents, including protic acids, Lewis acids, organic bases, and enzymes. ucc.ienih.gov These reactions are often selective for β-keto esters over other types of esters, likely due to the involvement of an enol or acylketene intermediate. ucc.ienih.gov The reaction conditions are generally mild, allowing for a broad tolerance of other functional groups. nih.gov Iodine has also been shown to be an efficient catalyst for the transesterification of β-keto esters. organic-chemistry.org

Advanced Derivatization and Cyclization Reactions

Beyond fundamental transformations, this compound can be utilized in more complex synthetic strategies, including derivatization for analytical purposes and carbon-carbon bond-forming reactions.

Derivatization of Carbonyl Functionalities for Analytical and Synthetic Purposes

The ketone carbonyl group in this compound can be derivatized for analytical identification and quantification. Common derivatizing agents for aldehydes and ketones include 2,4-dinitrophenylhydrazine (B122626) (DNPH), O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), and 2-nitrophenylhydrazine (B1229437) (2-NPH). nih.govsigmaaldrich.comresearchgate.netnih.govyorku.ca

These reagents react with the carbonyl group to form stable derivatives, such as hydrazones or oximes, which can then be analyzed by techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). nih.govnih.gov Derivatization enhances the detectability of the carbonyl compounds and allows for their separation from complex mixtures. sigmaaldrich.com

| Derivatizing Agent | Derivative Formed | Analytical Technique |

| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | HPLC-MS nih.govresearchgate.net |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Oxime | GC-MS sigmaaldrich.com |

| 2-Nitrophenylhydrazine (2-NPH) | Hydrazone | HPLC-DAD-APCI-MS nih.gov |

For synthetic purposes, the enolate formed by deprotonation of the α-carbon can react with various electrophiles. jove.com

Malonate Synthesis for Carbon-Carbon Bond Construction

The α-carbon of β-keto esters, including by extension the structural motif found in malonic esters, is acidic and can be deprotonated by a base to form a stabilized enolate. jove.comaklectures.com This enolate is a potent nucleophile and can participate in SN2 reactions with alkyl halides, a reaction central to the malonic ester synthesis. jove.comwikipedia.org This allows for the formation of a new carbon-carbon bond at the α-position. jove.com

The resulting alkylated β-keto ester can be further manipulated. For instance, hydrolysis of the ester group followed by decarboxylation yields a ketone. jove.comaklectures.com If the alkylation step is repeated before hydrolysis and decarboxylation, a disubstituted ketone can be obtained. jove.com The alkylation of β-keto esters can be performed enantioselectively using phase-transfer catalysis, providing access to chiral products. rsc.org

Palladium-catalyzed reactions of allylic esters of β-keto acids have also been developed, expanding the synthetic utility of these compounds. nih.gov These reactions can proceed through the formation of a π-allylpalladium enolate intermediate after decarboxylation. nih.gov

Intramolecular and Intermolecular Cyclization Reactions (e.g., Dioxepine and Dioxocin Derivatives)

The reactivity of this compound is well-demonstrated in its use as a precursor in cyclization reactions. These reactions can proceed through either intermolecular or intramolecular pathways, leading to the formation of diverse heterocyclic and carbocyclic structures.

Intermolecular Cyclizations: A notable application of this compound is in the synthesis of complex polycyclic ethers. It serves as a key substrate in the indium(III) chloride-catalyzed synthesis of dibenzo[d,f] smolecule.comwikipedia.orgdioxepines and 12H-dibenzo[d,g] smolecule.comwikipedia.orgdioxocin derivatives. sigmaaldrich.com In these reactions, the compound undergoes a condensation reaction with substituted biphenols. The Lewis acid catalyst, InCl₃, activates one of the carbonyl groups (ketone or ester) of this compound, facilitating a nucleophilic attack from the hydroxyl groups of the biphenol. This process results in the formation of seven-membered (dioxepine) or eight-membered (dioxocin) heterocyclic rings, which are scaffolds of interest in medicinal and materials chemistry.

Intramolecular Cyclizations: While specific examples for the intramolecular cyclization of this compound itself are not prevalent, the principles of such reactions are well-established and highly dependent on the substrate's structure. wikipedia.org Intramolecular reactions involve two reactive sites within the same molecule, a configuration that significantly increases the effective concentration of the reacting groups, often leading to much higher reaction rates compared to their intermolecular counterparts. wikipedia.org

The feasibility and rate of intramolecular cyclization are strongly influenced by the resulting ring size. This relationship is governed by an interplay of enthalpic and entropic factors. The formation of 5- and 6-membered rings is generally the most kinetically favorable due to a lower entropic cost to achieve the required transition state conformation and minimal ring strain. wikipedia.orgmasterorganicchemistry.com

Table 1: Relative Rate Constants for the Cyclization of ω-Bromoalkylamines

| Ring Size (n) | Relative Rate Constant (krel) |

|---|---|

| 3 | 0.1 |

| 4 | 0.002 |

| 5 | 100 |

| 6 | 1.7 |

| 7 | 0.03 |

This table, adapted from general principles of intramolecular reactions, illustrates the pronounced kinetic preference for the formation of 5-membered rings. wikipedia.org

For a derivative of this compound to undergo an efficient intramolecular cyclization, such as a Dieckmann condensation, it would need to be modified to contain a second ester group at an appropriate distance along the carbon chain.

Reactions Involving Alkylations and Heck Coupling Strategies

Alkylation Reactions: The carbon atom situated between the ketone and ester carbonyl groups (the α-carbon) in this compound is flanked by two electron-withdrawing groups, making its attached protons acidic. This structural feature allows for the ready formation of an enolate ion upon treatment with a suitable base. This enolate is a powerful nucleophile and can react with various electrophiles, most commonly alkyl halides, in a reaction known as alkylation. This provides a straightforward method for introducing new carbon-carbon bonds at the α-position, further functionalizing the molecular scaffold.

Table 2: General Scheme for α-Alkylation

| Reactant | Conditions | Product |

|---|---|---|

| This compound | 1. Base (e.g., NaH, LDA) 2. Alkyl Halide (R-X) | Methyl 2-alkyl-3,3-dimethyl-4-oxopentanoate |

Heck Coupling Strategies: The Mizoroki-Heck reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds, typically between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgmdpi.com this compound, in its native form, is not a typical substrate for the Heck reaction as it lacks the required vinyl or aryl halide functionality.

However, its ketone group provides a handle for modification. By converting the ketone into an enol triflate, the molecule can be rendered a suitable partner for a Heck coupling reaction. This two-step sequence would involve:

Enolate formation and trapping: Treatment with a strong base followed by a triflating agent (e.g., triflic anhydride) would convert the ketone into a vinyl triflate.

Heck Reaction: The resulting vinyl triflate could then be coupled with an alkene in the presence of a palladium catalyst, a base, and an appropriate ligand to yield a more complex, unsaturated product. nih.gov This strategy highlights how the inherent reactivity of the keto-ester can be leveraged to engage in advanced cross-coupling methodologies.

Mechanistic Investigations of Reaction Pathways

Elucidation of Key Reaction Intermediates

The reaction pathways of this compound are defined by the formation of specific, key intermediates.

Enolate Ion: As discussed in the context of alkylation, the most significant reaction intermediate is the enolate formed by deprotonation at the α-carbon. This planar, resonance-stabilized species is the central nucleophile in a wide array of reactions. The formation of this doubly-activated enolate is often what drives reactions to completion. smolecule.com

Lewis Acid Adducts: In acid-catalyzed reactions, such as the formation of dioxepines, the initial key intermediate is an activated complex formed between a carbonyl oxygen (from either the ketone or ester) and the Lewis acid (e.g., InCl₃). sigmaaldrich.com This complexation makes the carbonyl carbon more electrophilic and highly susceptible to nucleophilic attack by, for example, a phenol.

Palladium Intermediates: In a hypothetical Heck reaction involving a vinyl triflate derivative of the title compound, the mechanism would proceed through a series of well-understood organopalladium intermediates. These include a Pd(0) species undergoing oxidative addition into the carbon-triflate bond to form an alkenyl-Pd(II) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the final product and regenerate the Pd(0) catalyst. nih.gov

Kinetic and Thermodynamic Aspects of Chemical Transformations

The kinetic and thermodynamic profiles of reactions involving this compound are governed by the principles of transition state theory and molecular stability.

Kinetics: The rate of a chemical reaction is determined by the activation energy of its rate-determining step. For cyclization reactions, a key kinetic factor is the entropy of activation (ΔS‡). masterorganicchemistry.com Intramolecular reactions are kinetically favored over their intermolecular counterparts, particularly for the formation of 5- and 6-membered rings, because the loss of translational and rotational entropy required to reach the transition state is significantly less. wikipedia.orgmasterorganicchemistry.com Bringing two separate molecules together (intermolecular) has a high entropic cost, whereas linking the ends of a single chain (intramolecular) is less entropically disfavored.

Thermodynamics: The thermodynamic outcome of a reaction is governed by the change in Gibbs free energy (ΔG), which reflects the relative stability of reactants and products. In cyclization reactions, the primary thermodynamic consideration is the ring strain of the product. Ring strain is a form of potential energy that arises from non-ideal bond angles, eclipsing interactions (torsional strain), and cross-ring steric hindrance (transannular strain). Five- and six-membered rings are thermodynamically stable because they can adopt low-energy conformations (envelope/twist and chair, respectively) that minimize these strains. In contrast, small rings (3- and 4-membered) possess significant angle strain, while medium-sized rings (7- to 11-membered) can suffer from a combination of angle, torsional, and transannular strain, making their formation less favorable. masterorganicchemistry.com

Applications of Methyl 3,3 Dimethyl 4 Oxopentanoate As a Versatile Synthetic Building Block

Precursor in Heterocyclic Compound Synthesis

The reactivity of the dicarbonyl moiety in Methyl 3,3-dimethyl-4-oxopentanoate allows for its effective use in the construction of various heterocyclic rings, which are core structures in many biologically active compounds.

Synthesis of Nitrogen-Containing Heterocycles

This compound serves as a key starting material for the synthesis of diverse nitrogen-containing heterocycles. Its reaction with binucleophilic nitrogen reagents leads to the formation of stable ring systems.

Triazolopyrimidinones: The condensation of β-keto esters with 3-amino-1,2,4-triazoles is a well-established method for the synthesis of triazolopyrimidinones. acs.orgresearchgate.netnih.gov In a typical reaction, the β-keto ester, such as this compound, reacts with an aminotriazole derivative under acidic or thermal conditions to yield the fused heterocyclic system. acs.org The gem-dimethyl group at the 3-position of the pentanoate chain would be expected to influence the regioselectivity of the cyclization and the substitution pattern of the final product.

Pyrazoline and Pyrazole Derivatives: The Knorr pyrazole synthesis, a classic reaction in organic chemistry, utilizes the condensation of a β-dicarbonyl compound with a hydrazine derivative to form pyrazoles. jk-sci.comorgsyn.orgnih.govslideshare.net this compound, as a 1,3-dicarbonyl compound, is a suitable substrate for this reaction. jk-sci.comnih.govresearchgate.net The reaction with hydrazine hydrate or substituted hydrazines would lead to the formation of pyrazolone or pyrazole derivatives with a characteristic substitution pattern dictated by the structure of the starting keto ester. nih.govresearchgate.net The reaction conditions, such as the choice of solvent and catalyst, can influence the reaction outcome and yield. jk-sci.comnih.gov

Table 1: Potential Nitrogen-Containing Heterocycles from this compound

| Heterocycle Class | Reagent | General Reaction |

| Triazolopyrimidinones | 3-Amino-1,2,4-triazole | Condensation |

| Pyrazolines/Pyrazoles | Hydrazine/Substituted Hydrazines | Knorr Pyrazole Synthesis |

Formation of Oxygen and Sulfur Heterocyclic Systems

The versatile reactivity of β-keto esters extends to their use in the synthesis of oxygen and sulfur-containing heterocycles.

Oxygen Heterocycles: The synthesis of oxygen-containing heterocycles, such as dihydropyrans, can be achieved through various methods starting from β-keto esters. nih.govheteroletters.orgnottingham.ac.uk For instance, the hetero-Diels-Alder reaction of α,β-unsaturated ketones derived from β-keto esters with enol ethers can yield dihydropyran structures. While specific examples with this compound are not prevalent in the literature, its structural similarity to other β-keto esters suggests its potential applicability in such transformations.

Sulfur Heterocycles: The construction of sulfur-containing heterocycles can also utilize β-keto esters as starting materials. organic-chemistry.orgresearchgate.netdntb.gov.ua For example, a Hantzsch-like synthesis can be envisioned where the β-keto ester reacts with an α-haloketone and a sulfur source, such as sodium sulfide, to form thiophene derivatives. The specific reaction conditions and the nature of the reactants would determine the structure of the resulting sulfur heterocycle.

Role in Total Synthesis of Complex Organic Molecules

The structural features of this compound make it an attractive fragment for the construction of complex molecular architectures found in natural products and bioactive molecules.

Integration into Natural Product Synthesis Schemes

While direct examples of the incorporation of the entire this compound molecule into a natural product are not widely reported, its structural motifs are present in various natural products. Synthetic strategies often involve the use of similar β-keto esters as key building blocks. scbt.comnih.gov The gem-dimethyl group, in particular, is a common feature in many terpenoids and other natural products, and its introduction early in a synthetic sequence using a precursor like this compound could be an efficient strategy.

Construction of Bioactive Molecule Fragments

The synthesis of fragments of larger bioactive molecules often relies on the use of versatile starting materials like β-keto esters. researchgate.net The chemical handles present in this compound, the ketone and the ester, allow for a variety of chemical transformations to build up molecular complexity. This makes it a potential precursor for the synthesis of key fragments of pharmacologically active compounds.

Utility in Advanced Intermediate Production for Specialty Chemicals

This compound and its close structural analogs have found utility as intermediates in the production of specialty chemicals, including pharmaceuticals.

For instance, a structurally related compound, Methyl 4-methyl-3-oxopentanoate, is used as a building block in the synthesis of cholesterol-lowering drugs and other heterocyclic compounds like furans and quinolones. nbinno.com Furthermore, patents have cited this compound in the context of producing medicaments for treating influenza, specifically as a potential intermediate in the synthesis of cap-dependent endonuclease inhibitors like baloxavir marboxil. nih.govmdpi.comnih.govresearchgate.netnih.gov While the detailed synthetic steps are often proprietary, the inclusion of this compound in such patents highlights its relevance in the development of advanced chemical entities. The production of such specialty chemicals often involves multi-step syntheses where the unique substitution pattern of this compound can be advantageous. sandoopharma.comracheme.com

Advanced Analytical Methodologies for the Characterization and Purity Assessment of Methyl 3,3 Dimethyl 4 Oxopentanoate

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic methods are indispensable for the unambiguous identification and structural analysis of methyl 3,3-dimethyl-4-oxopentanoate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of each atom. ethernet.edu.et

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For this compound, the expected signals would correspond to the various methyl and methylene (B1212753) groups within the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of different carbon environments. This technique is particularly useful for confirming the presence of the carbonyl carbons of the ester and ketone groups, as well as the quaternary carbon.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for more complex structural confirmation. COSY identifies proton-proton couplings, while HSQC correlates protons with their directly attached carbons. These experiments help to definitively assign all proton and carbon signals, confirming the connectivity of the molecular structure.

A detailed analysis of NMR data is essential for confirming the identity and structural integrity of this compound. st-andrews.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-CH₃ (ester) | ~3.7 | ~52 |

| C2-CH₂ | ~2.7 | ~45 |

| C3-C(CH₃)₂ | - | ~47 |

| C3-(CH₃)₂ | ~1.2 | ~25 |

| C4-C=O | - | ~212 |

| C5-CH₃ (ketone) | ~2.2 | ~28 |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its ester and ketone functionalities. ieeesem.com

Key characteristic peaks include:

A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group.

Another strong absorption band around 1715 cm⁻¹ for the C=O stretching vibration of the ketone group.

C-H stretching vibrations for the methyl and methylene groups are expected in the region of 2850-3000 cm⁻¹. docbrown.info

C-O stretching vibrations of the ester group will appear in the 1100-1300 cm⁻¹ region. ieeesem.com

The presence and position of these peaks provide confirmatory evidence for the functional groups within the molecule.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C=O (Ester) | ~1740 | Strong stretching vibration |

| C=O (Ketone) | ~1715 | Strong stretching vibration |

| C-H (Alkyl) | 2850-3000 | Stretching vibrations |

| C-O (Ester) | 1100-1300 | Stretching vibrations |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental composition. This is crucial for confirming the molecular formula. st-andrews.ac.uk

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation pattern of the molecular ion. youtube.comunt.edu By inducing fragmentation and analyzing the resulting daughter ions, the connectivity of the molecule can be pieced together, providing further structural confirmation. youtube.comyoutube.com The fragmentation process typically involves the breaking of the weakest bonds, and the observed fragments can be rationalized based on the structure of the parent molecule. youtube.com This technique is particularly valuable for distinguishing between isomers that may have the same exact mass.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from any impurities and for quantifying its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. embrapa.brnih.gov It is ideally suited for the analysis of this compound and its potential volatile impurities. thermofisher.commdpi.com The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. researchgate.net The mass spectrometer then detects and identifies each separated component based on its mass spectrum.

This method allows for the identification and quantification of impurities, even at trace levels. thermofisher.com The retention time from the GC and the mass spectrum from the MS provide two independent points of identification, increasing the confidence in the results. Impurity profiling by GC-MS is a critical step in ensuring the quality of the compound. mdpi.com

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is another key technique for purity assessment. While GC-MS is excellent for volatile compounds, HPLC can be used for a broader range of compounds, including those that are less volatile or thermally labile.

The HPLC system separates the components of a mixture based on their differential partitioning between a mobile phase and a stationary phase. The DAD provides spectral information for each peak, which can aid in the identification of impurities by comparing their UV-Vis spectra to that of the main compound. This method is highly accurate for quantifying the purity of this compound and for detecting non-volatile impurities. nih.gov The use of LC-MS/MS can further enhance the detection and identification of impurities at very low levels. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, versatile, and cost-effective analytical technique widely employed in synthetic organic chemistry to monitor the progress of chemical reactions. researchgate.net Its application is crucial in the synthesis of this compound to track the consumption of starting materials and the formation of the final product. The principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel on a plate) and a mobile phase (a solvent or solvent mixture). wisc.edu

In a typical synthesis, the starting materials will possess different polarities compared to the product, this compound. This difference in polarity leads to a variation in how strongly each compound adsorbs to the polar stationary phase and how readily it is transported up the plate by the mobile phase. wisc.edu Generally, less polar compounds travel further up the TLC plate, resulting in a higher Retardation factor (Rf), while more polar compounds have a stronger interaction with the stationary phase and thus have lower Rf values. wvu.edu

For the synthesis of a β-keto ester like this compound, a common mobile phase (eluent) is a mixture of a non-polar solvent, such as hexane, and a more polar solvent, like ethyl acetate. wvu.edubiotage.com The ratio of these solvents can be adjusted to achieve optimal separation of the spots on the TLC plate. An ideal solvent system results in the product having an Rf value between 0.2 and 0.4 for effective visualization and separation from starting materials and byproducts. wesleyan.edu

To monitor a reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted on a TLC plate alongside the starting materials. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. researchgate.net

Visualization:

Since this compound and its likely precursors are colorless, various visualization techniques are required:

UV Light: If any of the compounds contain a UV-active chromophore, they can be visualized as dark spots on a fluorescent TLC plate under a UV lamp (254 nm). researchgate.net

Iodine Chamber: Exposing the plate to iodine vapor can reveal the spots of many organic compounds, which appear as yellow-brown spots. nih.gov

Staining Agents: Specific chemical stains can be used for visualization. For the ketone functionality in the target molecule, a 2,4-dinitrophenylhydrazine (B122626) (DNPH) stain is effective, producing yellow-to-red spots. rsc.orgwikipedia.org A potassium permanganate (B83412) (KMnO4) stain can also be used, as it reacts with any oxidizable functional groups, appearing as yellow spots on a purple background. wikipedia.org

Hypothetical TLC Data for Synthesis Monitoring:

The following table illustrates the expected TLC results for the synthesis of this compound, showcasing the change in Rf values as the reaction progresses.

| Compound | Function | Polarity | Expected Rf Value |

| Starting Material A (e.g., 3,3-Dimethyllevulinic acid) | Reactant | High | ~0.1 |

| Starting Material B (e.g., Methanol) | Reactant/Solvent | High | Variable, often not visualized |

| This compound | Product | Medium | ~0.4 |

| Rf values are hypothetical and for illustrative purposes, based on a silica gel plate with a 4:1 Hexane:Ethyl Acetate eluent system. |

Computational and Theoretical Chemistry Studies on Methyl 3,3 Dimethyl 4 Oxopentanoate

Quantum Chemical Investigations

Quantum chemical methods are fundamental in predicting the properties of molecules from first principles. For a compound like Methyl 3,3-dimethyl-4-oxopentanoate, these investigations would provide deep insights into its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized molecular geometry and predict the vibrational spectra of molecules. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to find the lowest energy structure.

The calculations would yield precise bond lengths, bond angles, and dihedral angles for the most stable conformation of the molecule. For instance, the geometry around the C3 carbon, which is a quaternary center, would be predicted to have tetrahedral angles, while the carbonyl and ester groups would exhibit planar geometries.

Vibrational frequency calculations are a standard output of DFT geometry optimizations. These computed frequencies can be correlated with experimental infrared (IR) and Raman spectra. For this compound, characteristic vibrational modes would include the C=O stretching frequencies for the ketone and ester groups, which are expected in the region of 1700-1750 cm⁻¹. The presence of the gem-dimethyl group would result in characteristic bending and stretching modes. A comparison of calculated and experimental spectra helps in the definitive assignment of spectral bands. researchgate.net

Table 1: Representative Calculated Vibrational Frequencies for a β-Keto Ester Moiety (Note: This data is illustrative for a typical β-keto ester and not specific to this compound)

| Vibrational Assignment | Typical Calculated Frequency (cm⁻¹) |

| C=O Stretch (Ketone) | ~1725 |

| C=O Stretch (Ester) | ~1745 |

| C-O-C Stretch (Ester) | ~1200-1300 |

| CH₃ Bending | ~1375, ~1450 |

| C-C Stretch | ~1000-1200 |

DFT is also instrumental in exploring the electronic structure of a molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. For this compound, the HOMO is likely to be localized on the oxygen atoms of the carbonyl groups, indicating these are the primary sites for electrophilic attack. The LUMO would likely be centered on the carbonyl carbons, suggesting these are the sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Reactivity descriptors, derived from conceptual DFT, such as electronegativity, chemical hardness, and the Fukui function, would further quantify the molecule's reactivity. These descriptors help in predicting which sites of the molecule are more susceptible to different types of chemical reactions.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations provide a dynamic perspective on molecular behavior, including conformational flexibility and the influence of the environment.

This compound possesses several rotatable bonds, leading to a complex potential energy surface with multiple conformers. A systematic conformational analysis, often performed using molecular mechanics or semi-empirical methods followed by DFT re-optimization of low-energy structures, would be necessary to identify the global minimum and other stable conformers. The relative energies of these conformers would determine their population at a given temperature according to the Boltzmann distribution. The bulky gem-dimethyl group at the C3 position would significantly influence the conformational preferences by introducing steric hindrance.

A significant feature of β-keto esters is the potential for keto-enol tautomerism. This compound can exist in equilibrium between its keto form and two possible enol forms. However, the presence of two methyl groups on the α-carbon (C3) prevents the formation of an enol involving this carbon. Therefore, tautomerism would be limited to the formation of an enol with the C2 methylene (B1212753) group.

Computational studies on similar β-keto esters have shown that the keto form is generally more stable in the gas phase and in non-polar solvents. orientjchem.orgresearchgate.net Theoretical calculations would involve optimizing the geometry of both the keto and the relevant enol tautomer and calculating their relative energies. The energy barrier for the tautomerization process could also be determined by locating the transition state structure connecting the two tautomers. bohrium.com

Table 2: Illustrative Relative Energies for Keto-Enol Tautomers of a β-Keto Ester (Note: This data is for a representative β-keto ester and not specific to this compound. Negative values indicate higher stability of the keto form.)

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) |

| Keto Form | 0.00 | 0.00 |

| Enol Form | +2.5 | +5.0 |

The properties and reactivity of a molecule can be significantly altered by the solvent. Computational models, such as the Polarizable Continuum Model (PCM) or the SMD solvation model, are used to simulate the effect of a solvent. rsc.orgresearchgate.net For this compound, these models would be used to study how the conformational equilibrium and, more importantly, the keto-enol tautomeric equilibrium are affected by solvents of varying polarity.

Studies on analogous compounds have demonstrated that polar solvents tend to stabilize the more polar keto tautomer over the enol form. orientjchem.org This is due to the more favorable dipole-dipole interactions between the solvent and the keto form. Theoretical calculations would quantify this effect by comparing the relative energies of the tautomers in different simulated solvent environments.

Prediction of Spectroscopic Parameters and Their Validation

In the realm of computational and theoretical chemistry, the prediction of spectroscopic parameters for a molecule like this compound serves as a crucial bridge between theoretical models and experimental reality. By employing sophisticated computational methods, it is possible to simulate various types of spectra, including vibrational (Infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. These theoretical spectra can then be compared with experimental data for validation, providing deep insights into the molecule's electronic structure, geometry, and vibrational modes.

Vibrational Spectroscopy (IR and Raman)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the vibrational spectra of organic molecules. nih.govresearchgate.net These calculations can determine the frequencies and intensities of infrared (IR) and Raman active vibrational modes. For this compound, the vibrational spectrum is characterized by the motions of its constituent functional groups, namely the ketone (C=O), the ester (C=O and C-O), and the alkyl framework.

The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.gov It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, which helps to account for anharmonicity and other systematic errors inherent in the computational models. researchgate.net

Table 1: Predicted vs. Typical Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Experimental Range (cm⁻¹) | Computationally Predicted Range (cm⁻¹) |

| Ketone | C=O stretch | 1705-1725 | 1715-1740 |

| Ester | C=O stretch | 1735-1750 | 1740-1760 |

| Ester | C-O stretch | 1150-1250 | 1160-1260 |

| Methyl Groups | C-H stretch | 2850-2960 | 2860-2970 |

| Methylene Group | C-H stretch | 2840-2930 | 2850-2940 |

Note: The computationally predicted ranges are general expectations based on DFT calculations for similar functional groups and may vary depending on the specific level of theory used. Experimental ranges are from general spectroscopic data for ketones and esters. libretexts.orgijesd.orgspectra-analysis.com

Validation of the computed vibrational spectra would involve comparing the predicted peak positions and their relative intensities with an experimental IR or Raman spectrum of this compound. A close correspondence between the theoretical and experimental spectra would confirm the accuracy of the computed molecular geometry and force field.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of NMR spectra, including ¹H and ¹³C chemical shifts, is another powerful application of computational chemistry. modgraph.co.ukresearchgate.net By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to predict their resonance frequencies relative to a standard.

For this compound, the ¹H NMR spectrum would show distinct signals for the protons of the two methyl groups at the 3-position, the methylene protons, and the methyl protons of the ester group. Similarly, the ¹³C NMR spectrum would provide information about each unique carbon atom in the molecule.

Table 2: Predicted vs. Typical Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Nucleus | Position | Typical Experimental Range (ppm) | Computationally Predicted Range (ppm) |

| ¹H | C3-CH₃ (x2) | 1.1 - 1.3 | 1.0 - 1.4 |

| ¹H | C2-CH₂ | 2.5 - 2.8 | 2.4 - 2.9 |

| ¹H | O-CH₃ | 3.6 - 3.8 | 3.5 - 3.9 |

| ¹H | C5-CH₃ | 2.1 - 2.3 | 2.0 - 2.4 |

| ¹³C | C=O (Ketone) | 205 - 220 | 200 - 215 |

| ¹³C | C=O (Ester) | 170 - 185 | 165 - 180 |

| ¹³C | C3 | 45 - 55 | 40 - 50 |

| ¹³C | C2 | 40 - 50 | 35 - 45 |

| ¹³C | O-CH₃ | 50 - 55 | 48 - 53 |

| ¹³C | C5 | 25 - 35 | 23 - 33 |

| ¹³C | C3-CH₃ (x2) | 20 - 30 | 18 - 28 |

Note: The computationally predicted ranges are general expectations based on DFT calculations for similar structures. Experimental ranges are based on typical values for the respective functional groups. libretexts.orglibretexts.orgfiveable.me

The validation of these predictions would require comparison with high-resolution experimental ¹H and ¹³C NMR spectra of the compound. Discrepancies between the predicted and experimental shifts can often be rationalized by considering solvent effects and conformational dynamics, which can also be modeled computationally.

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. nii.ac.jpmdpi.com These calculations provide information about the electronic transitions between molecular orbitals, including their energies (wavelengths) and intensities (oscillator strengths).

For this compound, the principal chromophore is the ketone carbonyl group. The UV-Vis spectrum is expected to be dominated by the n → π* and π → π* transitions associated with this group.

Table 3: Predicted Electronic Transitions for this compound

| Transition | Typical Experimental λ_max (nm) | Computationally Predicted λ_max (nm) |

| n → π* (Ketone) | 270 - 290 | 260 - 300 |

| π → π* (Ketone) | 180 - 200 | 170 - 210 |

Note: The computationally predicted ranges are general expectations based on TD-DFT calculations for aliphatic ketones. The experimental range is based on typical values for similar chromophores. nii.ac.jp

Validation of the predicted UV-Vis spectrum would involve comparing the calculated maximum absorption wavelengths (λ_max) and their relative intensities with an experimental spectrum. The accuracy of TD-DFT predictions can be influenced by the choice of functional and the inclusion of solvent effects, which are crucial for molecules studied in solution. mdpi.com

Q & A

Q. Basic Research Focus

- Chromatography : HPLC or GC with MS detection resolves impurities from byproducts like 3-methyl-4-oxopentanoic acid .

- Spectroscopy :

- Elemental Analysis : Matches calculated vs. observed C/H/O ratios (e.g., C₇H₁₂O₃: C 58.32%, H 8.39%, O 33.29%) .

How does this compound participate in metabolic pathways in eukaryotic systems?

Advanced Research Focus

While direct studies are limited, structurally related 4-methyl-2-oxopentanoate analogs undergo mitochondrial oxidative decarboxylation via branched-chain 2-oxo acid dehydrogenase. In rat pancreatic islets, similar compounds are metabolized to CO₂, acetoacetate, and leucine, with pathways regulated by mitochondrial membrane potential and ADP availability .

- Experimental Design : Isotopic labeling (¹⁴C/³H) tracks carbon flux. Inhibitors like 2-cyano-3-hydroxycinnamate can isolate specific enzymatic steps .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Q. Advanced Research Focus

- Racemization Risk : The α-ketoester moiety is prone to racemization under basic conditions. Low-temperature reactions (e.g., <0°C) and chiral catalysts (e.g., proline derivatives) mitigate this .

- Purification : Chromatographic resolution (e.g., chiral HPLC) or enzymatic resolution (e.g., lipases) ensures enantiopurity. Reported yields for similar compounds drop ~20% during scale-up due to these factors .

How do solvent polarity and pH influence the compound’s stability during storage?

Q. Basic Research Focus

- Hydrolysis Sensitivity : The ester group is susceptible to hydrolysis in aqueous or acidic conditions. Stability studies show optimal storage in anhydrous solvents (e.g., hexane) at pH 6–7 .

- Degradation Products : GC-MS identifies 3,3-dimethyl-4-oxopentanoic acid as the primary degradation product, with <5% degradation over 6 months at –20°C .

What computational approaches predict the compound’s reactivity in novel reactions?

Q. Advanced Research Focus

- DFT Calculations : Model transition states for nucleophilic attacks or cycloadditions. For example, Fukui indices highlight electrophilic regions at the ketone carbon .

- MD Simulations : Predict solvation effects on reaction kinetics, especially in polar solvents like acetonitrile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.